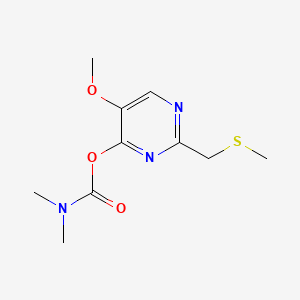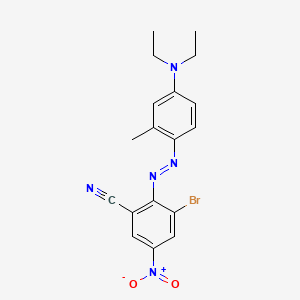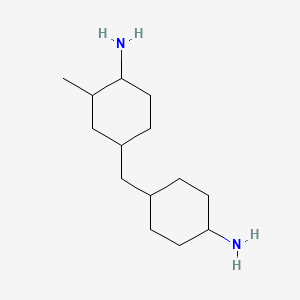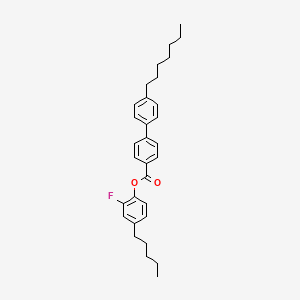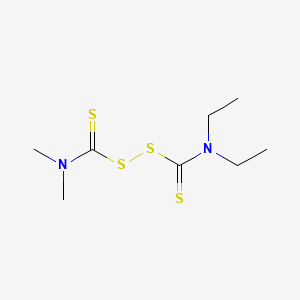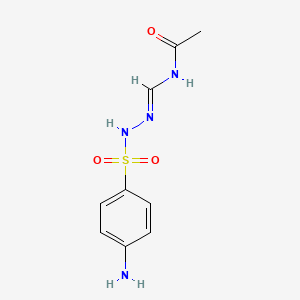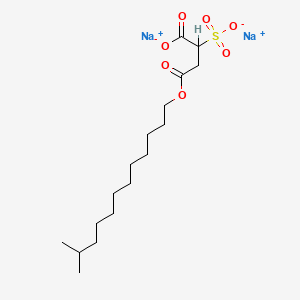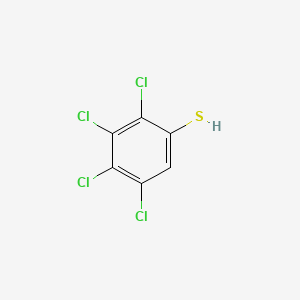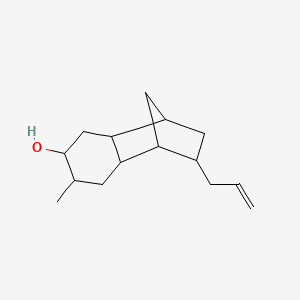
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol is a complex organic compound with the molecular formula C15H24O and a molecular weight of 220.35 g/mol . It is characterized by its unique structure, which includes an allyl group, a decahydro-7-methyl-1,4-methanonaphthalene core, and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Decahydro-7-methyl-1,4-methanonaphthalene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Introduction of the Allyl Group: The allyl group is introduced through an allylation reaction, which can be achieved using reagents such as allyl bromide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control.
Análisis De Reacciones Químicas
Types of Reactions
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The allyl group can undergo substitution reactions, where the allyl group is replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
Uniqueness
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
85391-20-4 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
5-methyl-9-prop-2-enyltricyclo[6.2.1.02,7]undecan-4-ol |
InChI |
InChI=1S/C15H24O/c1-3-4-10-6-11-7-12(10)14-5-9(2)15(16)8-13(11)14/h3,9-16H,1,4-8H2,2H3 |
Clave InChI |
KMDUBPCNOVJKNG-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C3CC(C2CC1O)CC3CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


